Cas no 68420-93-9 (6-Methylquinolin-8-amine)
6-Methylquinolin-8-amine structure
Product Name:6-Methylquinolin-8-amine
Numero CAS:68420-93-9
MF:C10H10N2
MW:158.199801921844
MDL:MFCD06408350
CID:512820
PubChem ID:110237
Update Time:2025-06-09
6-Methylquinolin-8-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Methylquinolin-8-amine
- 8-Amino-6-methylquinoline
- 6-Methyl-[8]chinolylamin
- 6-methyl-[8]quinolylamine
- 6-Methyl-8-quinolinamine
- 6-methylquinolin-8-ylamine
- 6-Methyl-quinolin-8-ylamine
- 8-Amino-6-methyl-chinolin
- 8-Quinolinamine, 6-methyl-
- AC1L37D1
- HMS1702I02
- SureCN2478261
- ZAKYERLVLCYWJN-UHFFFAOYSA-N
- AKOS000620820
- SCHEMBL2478261
- 68420-93-9
- CS-0224900
- BB 0221201
- FT-0729434
- DTXSID6071532
- EN300-121719
- Z1198168673
-
- MDL: MFCD06408350
- Inchi: 1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3
- Chiave InChI: ZAKYERLVLCYWJN-UHFFFAOYSA-N
- Sorrisi: N1C=CC=C2C=C(C)C=C(C=12)N
Proprietà calcolate
- Massa esatta: 158.0845
- Massa monoisotopica: 158.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 38.9A^2
Proprietà sperimentali
- Densità: 1.1606 (estimate)
- Punto di fusione: 73°C
- Punto di ebollizione: 333.29°C (estimate)
- Punto di infiammabilità: 179°C
- Indice di rifrazione: 1.7080 (estimate)
- PSA: 38.91
6-Methylquinolin-8-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123627-1g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM123627-5g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM123627-10g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM123627-25g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 25g |
$*** | 2023-05-29 | |
| Chemenu | CM123627-1g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 1g |
$308 | 2021-08-05 | |
| Chemenu | CM123627-5g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 5g |
$661 | 2021-08-05 | |
| Chemenu | CM123627-10g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 10g |
$884 | 2021-08-05 | |
| Chemenu | CM123627-25g |
6-methylquinolin-8-amine |
68420-93-9 | 95% | 25g |
$1595 | 2021-08-05 | |
| Alichem | A189000106-1g |
8-Amino-6-methylquinoline |
68420-93-9 | 98% | 1g |
$638.53 | 2023-09-01 | |
| Alichem | A189000106-5g |
8-Amino-6-methylquinoline |
68420-93-9 | 98% | 5g |
$1870.68 | 2023-09-01 |
6-Methylquinolin-8-amine Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
68420-93-9 (6-Methylquinolin-8-amine) Prodotti correlati
- 90868-10-3(5-methyl-1H-indol-7-amine)
- 85656-64-0(5-Methylquinolin-8-amine)
- 68527-69-5(8-Quinolinamine,5,6-dimethyl-)
- 62748-01-0(4-Methylquinolin-8-amine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso